Triphenylbismuth

Descripción

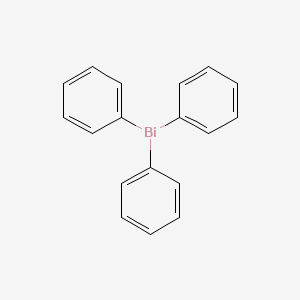

Structure

2D Structure

Propiedades

IUPAC Name |

triphenylbismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Bi/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXAZZQXWJJBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042498 | |

| Record name | Triphenylbismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white powder; [Alfa Aesar MSDS] | |

| Record name | Triphenyl bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000034 [mmHg] | |

| Record name | Triphenyl bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-33-8 | |

| Record name | Triphenylbismuth | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl bismuth | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylbismuth | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bismuthine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylbismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylbismuth | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLBISMUTH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R18732F41W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture of Triphenylbismuth: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the three-dimensional structure of organometallic compounds is paramount for predicting their reactivity, stability, and potential biological activity. This technical guide provides a comprehensive analysis of the crystal structure of triphenylbismuth (BiPh₃), a foundational organobismuth compound with increasing relevance in catalysis and medicinal chemistry.

This document delves into the experimental methodologies employed for the determination of its crystal structure, presents key crystallographic data in a clear, tabular format, and visualizes the experimental workflow.

Molecular Geometry and Crystal Packing

This compound adopts a pyramidal molecular geometry in the solid state. The central bismuth atom is bonded to the ipso-carbons of the three phenyl rings. The molecule, however, does not possess overall symmetry in the crystalline form due to the varied rotation of the phenyl rings around the Bi-C bonds.[1]

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c.[1] The unit cell contains eight molecules of this compound.[1]

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A standard and widely used method for the synthesis of this compound is the Grignard reaction.[2] This involves the reaction of bismuth trichloride (B1173362) (BiCl₃) with a Grignard reagent, phenylmagnesium bromide (PhMgBr).

Reaction: BiCl₃ + 3 PhMgBr → BiPh₃ + 3 MgBrCl

Generalized Procedure:

-

Grignard Reagent Preparation: Phenylmagnesium bromide is typically prepared in situ by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Bismuth Trichloride: A solution of bismuth trichloride in an appropriate anhydrous solvent is added dropwise to the prepared Grignard reagent at a controlled temperature, often at 0 °C.

-

Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are crucial for accurate structure determination.

Generalized Procedure:

-

Solvent Selection: this compound is typically recrystallized from organic solvents. Acetonitrile has been successfully used to grow needle-shaped crystals.[1] Other common solvents for recrystallization include ethanol (B145695) and mixtures of ether and ethanol.

-

Recrystallization Technique:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent is prepared and allowed to stand undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Solvent Diffusion: A solution of this compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A hot, saturated solution of this compound is slowly cooled to room temperature and then further cooled in a refrigerator or freezer to induce crystallization.

-

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Generalized Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are collected as the crystal is rotated. Data is often collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor.

-

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for this compound.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₈H₁₅Bi |

| Formula Weight | 440.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.70 |

| b (Å) | 5.82 |

| c (Å) | 20.45 |

| α (°) | 90 |

| β (°) | 114.48 |

| γ (°) | 90 |

| Volume (ų) | 3000 |

| Z | 8 |

| R-factor | 0.069 |

Data obtained from Hawley and Ferguson (1968).[1]

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value |

| Mean Bi-C distance (Å) | 2.24 |

| Mean C-Bi-C angle (°) | 94 |

Data obtained from Hawley and Ferguson (1968).[1]

For comparison, crystallographic data for a representative this compound derivative, this compound bis(3-phenylprop-2-enoate), is provided below.

Table 3: Crystal Data for this compound Bis(3-phenylprop-2-enoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.2820(4) |

| b (Å) | 21.3750(2) |

| c (Å) | 12.2407(2) |

| β (°) | 119.936(1) |

| Z | 4 |

Data from a study on this compound bis(3-phenylprop-2-enoate).[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

References

- 1. The stereochemistry of some organic derivatives of Group VB elements. The crystal and molecular structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. Triphenylbismuthine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Properties of Triphenylbismuth via Density Functional Theory (DFT) Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) for the calculation and analysis of the electronic properties of triphenylbismuth (Bi(C₆H₅)₃). This compound is an organometallic compound with significant applications, including as a catalyst in organic synthesis.[1] Understanding its electronic structure is paramount for elucidating its reactivity, stability, and catalytic mechanisms. DFT has emerged as a powerful computational tool that offers a favorable balance of accuracy and computational cost for studying complex organometallic systems.[2][3]

Computational Protocols in DFT Studies of this compound

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For heavy elements like bismuth, it is crucial to account for relativistic effects, which can significantly influence the electronic structure and molecular properties.[4][5][6]

Key Methodological Considerations

-

Relativistic Effects: Due to bismuth's high atomic number, its core electrons move at speeds approaching the speed of light, leading to relativistic contraction of s and p orbitals and expansion of d and f orbitals. DFT studies on this compound must incorporate these effects, often through the use of Relativistic Effective Core Potentials (ECPs).[7] ECPs replace the core electrons with a potential, reducing computational cost while implicitly handling scalar relativistic effects.

-

Functionals and Basis Sets: The choice of the exchange-correlation functional and basis set is critical. Hybrid functionals, such as B3LYP, are commonly used for their balance of accuracy in describing molecular geometries and electronic properties.[8][9] Basis sets like the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are frequently employed for organometallic compounds containing heavy atoms as they include ECPs.[8][9] More advanced basis sets like def2-SVP or def2-TZVP can also be utilized for higher accuracy.[7]

Example Experimental Protocol

A typical computational protocol for analyzing this compound, as derived from studies on its adsorption and decomposition, involves the following steps:[8][9]

-

Structure Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to ensure it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: A single-point energy calculation is then carried out using a selected functional and basis set to determine the electronic properties.

The table below summarizes common computational methods employed in DFT studies of bismuth-containing compounds.

| Parameter | Method | Rationale & Reference |

| Software | Gaussian 16 | A widely used quantum chemistry software package.[8][9] |

| Functional | B3LYP | A hybrid functional known for its good performance with organometallic compounds.[8][9] |

| TPSSh | A meta-hybrid GGA functional effective for NMR spectra analysis of Bi(III) complexes.[7] | |

| M06-L | A meta-GGA functional that provides good accuracy for geometries of Bi(III) complexes.[7] | |

| Basis Set / ECP | LANL2DZ | A double-zeta basis set with an effective core potential for heavy atoms like bismuth.[8][9] |

| def2-SVP / def2-TZVP | Ahlrichs-type basis sets of split-valence or triple-zeta valence quality, often paired with ECPs.[7] | |

| Solvent Model | CPCM (Conductor-like Polarizable Continuum Model) | Used to simulate the effects of a solvent on the molecule's properties.[7] |

Visualizing the DFT Workflow and Electronic Structure

Visual diagrams are essential for conceptualizing both the computational workflow and the resulting electronic properties.

Frontier Molecular Orbitals: HOMO and LUMO

The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]

-

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor.[11]

-

LUMO: Is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests a better electron acceptor.[11]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[12]

Calculated Electronic Properties

DFT calculations yield quantitative values for the energies of the molecular orbitals. The table below illustrates the typical electronic properties that are determined for this compound in a computational study.

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability.[12] |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron.[11] |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added.[11] |

| Chemical Hardness | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[11] |

Conclusion

Density Functional Theory provides an indispensable framework for investigating the electronic properties of complex organometallic compounds like this compound. By carefully selecting appropriate functionals, basis sets, and accounting for relativistic effects, researchers can obtain reliable data on frontier molecular orbitals and reactivity descriptors. These computational insights are crucial for understanding reaction mechanisms, designing novel catalysts, and predicting the behavior of this compound in various chemical environments, thereby accelerating research and development in chemistry and materials science.

References

- 1. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. A DFT perspective on organometallic lanthanide chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties » JOANNEUM RESEARCH [joanneum.at]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of DFT methods for predicting geometries and NMR spectra of Bi(III) dithiocarbamate complexes with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Adsorption and Thermal Decomposition of Triphenyl Bismuth on Silicon (001) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of Triphenylbismuth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triphenylbismuth (Ph₃Bi), a widely utilized organobismuth compound in organic synthesis and medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following sections detail the ¹H and ¹³C NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons of the three phenyl rings.

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons (ortho) | 7.73 |

| Aromatic Protons (meta, para) | 7.14 - 7.50 |

Table 1: ¹H NMR chemical shifts for this compound. The data is referenced from spectra recorded in CDCl₃.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Relativistic effects have been noted to influence the chemical shifts, particularly of the ipso-carbon.[2]

| Assignment | Chemical Shift (δ) in ppm |

| Cipso (C-Bi) | 151.8 |

| Cortho | 137.9 |

| Cmeta | 129.2 |

| Cpara | 128.8 |

Table 2: ¹³C NMR chemical shifts for this compound. The data is referenced from spectra recorded in CDCl₃.[3]

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining high-quality NMR spectra of this compound.

Instrumentation: A Bruker Avance spectrometer, operating at 300 MHz or 400 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR, or an equivalent instrument can be used.[4]

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

If an internal standard is required, a small amount of tetramethylsilane (B1202638) (TMS) can be added (typically 1-2 drops of a dilute solution).

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used.

-

Process the acquired free induction decay (FID) with a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Bi-C stretch | 681 |

| C-H stretch (aromatic) | ~3050 |

| C=C stretch (aromatic) | ~1570, 1470, 1430 |

| C-H in-plane bend (aromatic) | ~1060, 1020, 995 |

| C-H out-of-plane bend (aromatic) | ~725, 695 |

Table 3: Characteristic IR absorption bands for this compound.[5]

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu IR Prestige-21 or equivalent, is suitable for this analysis.[5]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is usually an average of 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| Fragment | m/z Value |

| [M]⁺ (Molecular Ion) | 440 |

| [M-C₆H₅]⁺ | 363 |

| [Bi]⁺ | 209 |

| [C₁₂H₁₀]⁺ | 154 |

| [C₆H₅]⁺ | 77 |

Table 4: Key fragments and their mass-to-charge ratios (m/z) observed in the mass spectrum of this compound.[6][7]

Experimental Protocol for Mass Spectrometry

Instrumentation: A GC-MS system, such as an Agilent series 6890 GC with a 5973 Mass Selective Detector, or a direct-infusion ESI-MS can be used.[4]

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

The concentration should be in the low ppm range (e.g., 1-10 μg/mL).

Data Acquisition (Electron Ionization - GC-MS):

-

Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.

-

The GC will separate the compound from the solvent and any impurities. The oven temperature program should be optimized to ensure good peak shape for this compound.

-

The separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV.

-

The mass analyzer separates the resulting ions based on their m/z ratio.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

- 1. This compound(603-33-8) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound(603-33-8) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C18H15Bi | CID 11774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bismuthine, triphenyl- [webbook.nist.gov]

Unraveling the Thermal Fate of Triphenylbismuth: A Technical Guide to Its Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Triphenylbismuth (TPB), an organobismuth compound, finds applications in various fields, including catalysis and materials science. A thorough understanding of its thermal stability and decomposition pathways is crucial for its effective utilization and for ensuring safety and predictability in its applications. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, covering both surface-mediated and gas-phase pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex chemical transformations involved.

Thermal Decomposition on Solid Surfaces: The Case of Silicon (001)

Recent research has shed significant light on the thermal decomposition of this compound when adsorbed on a silicon (001) surface. This process is of particular interest for applications in semiconductor doping and nanomaterial synthesis.

The decomposition on a silicon surface is a multi-step process initiated by the adsorption of the TPB molecule. At room temperature, the adsorption is partially dissociative, leading to the formation of both bismuth-silicon and carbon-silicon bonds[1][2][3][4]. As the temperature is increased, a cascade of events unfolds, leading to the complete breakdown of the organometallic compound.

A key event in this process is the detachment of the phenyl groups from the central bismuth atom. This is followed by the migration of bismuth atoms into the subsurface of the silicon wafer[1][2][3][4]. The remaining carbonaceous fragments on the surface eventually react with the silicon at higher temperatures to form silicon carbide[1][2][3][4].

Quantitative Data for Surface Decomposition

The following table summarizes the key temperature-dependent events observed during the thermal decomposition of this compound on a Si(001) surface.

| Event | Temperature (°C) | Technique(s) | Reference |

| Partial Dissociative Adsorption | Room Temperature | STM, XPS, DFT | [1][2][3][4] |

| Complete Phenyl Detachment | ~140 | STM, XPS | [4] |

| Bismuth Subsurface Migration | ~360 | STM, XPS | [4] |

| Silicon Carbide Formation | ~580 | STM, XPS | [4] |

Experimental Protocols for Surface Decomposition Studies

The investigation of TPB thermal decomposition on silicon surfaces relies on a combination of sophisticated surface science techniques.

-

Scanning Tunneling Microscopy (STM): This technique allows for the direct visualization of the TPB molecules on the silicon surface at the atomic level. Samples are prepared in an ultra-high vacuum (UHV) chamber. The Si(001) substrate is cleaned by cycles of sputtering and annealing. TPB is then deposited onto the clean surface from a heated effusion cell. STM imaging is performed at cryogenic temperatures to minimize thermal drift and obtain high-resolution images of the adsorbed molecules and their decomposition products after annealing at various temperatures[1][4].

-

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to probe the chemical states of the elements present on the surface. By analyzing the core-level spectra of Bi, C, and Si, researchers can track the cleavage of Bi-C bonds and the formation of new chemical species like Si-C and Si-Bi bonds as a function of annealing temperature[1][4].

-

Density Functional Theory (DFT) Calculations: Computational modeling using DFT is a powerful tool to complement experimental findings. DFT calculations can be used to determine the most stable adsorption geometries of TPB on the Si(001) surface, calculate the binding energies of different surface species, and elucidate the energy barriers for various decomposition steps, providing a theoretical framework for understanding the observed reaction pathways[1][3].

Visualization of Surface Decomposition Pathway

The following diagram illustrates the sequential steps of this compound decomposition on a Si(001) surface.

References

An In-depth Technical Guide to the Electrochemical Behavior of Triphenylbismuth Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylbismuth (Ph₃Bi), a key organobismuth compound, and its derivatives are gaining increasing attention across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. The unique electronic properties of the bismuth center, capable of existing in Bi(III) and Bi(V) oxidation states, impart interesting redox characteristics to these compounds. Understanding the electrochemical behavior of this compound is crucial for elucidating reaction mechanisms, designing novel synthetic routes, and developing new applications, particularly in areas where electron transfer processes are fundamental. This technical guide provides a comprehensive overview of the electrochemical properties of this compound compounds, detailing experimental methodologies and summarizing key quantitative data.

Core Electrochemical Behavior

The electrochemical behavior of this compound is characterized by its ability to undergo both oxidation and reduction processes, primarily centered on the bismuth atom. The accessibility of the Bi(III)/Bi(V) redox couple is a key feature, though the stability of the resulting species and the reversibility of the electron transfer are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the nature of any substituents on the phenyl rings.

Anodic Behavior: Oxidation of this compound(III)

This compound(III) can be electrochemically oxidized to a this compound(V) species. This process typically involves the transfer of two electrons. The oxidation potential is influenced by the solvent and the electrolyte used. Studies on the anodic oxidation of triarylpnictines have provided insights into the behavior of this compound.[1] The initial oxidation often leads to the formation of a radical cation, which may undergo further reactions.

Cathodic Behavior: Reduction of this compound(III)

The electrochemical reduction of this compound(III) is also a significant aspect of its redox chemistry. This process can lead to the formation of various reduced species, and the specific pathways are still a subject of ongoing research.

Quantitative Electrochemical Data

Obtaining precise and reproducible quantitative data is paramount for understanding and comparing the electrochemical behavior of this compound compounds. The following table summarizes typical electrochemical data obtained from cyclic voltammetry (CV) experiments. Note: The exact values can vary significantly with experimental conditions.

| Compound | Solvent/Electrolyte | Working Electrode | Reference Electrode | E_pa (V) | E_pc (V) | ΔE_p (mV) | Reversibility | Citation |

| This compound | Acetonitrile / 0.1 M TBAPF₆ | Glassy Carbon | Ag/AgNO₃ (0.01 M) | [Data not explicitly found in searches] | [Data not explicitly found in searches] | [Data not explicitly found in searches] | [Data not explicitly found in searches] | |

| Triphenylantimony | Acetonitrile / 0.1 M LiClO₄ | Platinum | Ag/AgCl | +1.45 | - | - | Irreversible | |

| Triphenylarsine | Acetonitrile / 0.1 M LiClO₄ | Platinum | Ag/AgCl | +1.25 | - | - | Irreversible |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable electrochemical data. The following sections outline the methodologies for the synthesis of this compound and its subsequent electrochemical analysis.

Synthesis of this compound

This compound can be conveniently synthesized via a Grignard reaction.[2]

Materials:

-

Bismuth(III) chloride (BiCl₃)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Slowly add the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Once the magnesium has completely reacted, cool the solution of phenylmagnesium bromide in an ice bath.

-

Prepare a solution of bismuth(III) chloride in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Cyclic Voltammetry of this compound

Given that this compound is an air-sensitive organometallic compound, all electrochemical measurements should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[3][4][5][6][7]

Apparatus and Reagents:

-

Potentiostat/Galvanostat

-

Three-electrode cell (comprising a working electrode, a reference electrode, and a counter electrode)

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Silver/silver nitrate (B79036) (Ag/AgNO₃, 0.01 M in the supporting electrolyte solution) or Saturated Calomel Electrode (SCE) with a salt bridge to prevent chloride contamination.

-

Counter Electrode: Platinum wire or gauze

-

Inert gas (high purity nitrogen or argon)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar non-aqueous electrolyte.

-

This compound solution (typically 1-5 mM in the supporting electrolyte solution)

-

Ferrocene (B1249389) (as an internal standard for potential referencing)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with the electrochemical solvent. Dry the electrode completely before use.

-

Cell Assembly: Assemble the three-electrode cell in a glovebox or under a continuous flow of inert gas.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Prepare a 1-5 mM solution of this compound in the electrolyte solution. All solutions must be thoroughly deoxygenated by bubbling with the inert gas for at least 15-20 minutes.

-

Data Acquisition:

-

Record a background cyclic voltammogram of the supporting electrolyte solution to establish the potential window.

-

Introduce the this compound solution into the cell.

-

Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic current is observed towards the oxidation or reduction potential of this compound and then reversing the scan.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process (reversible, quasi-reversible, or irreversible).

-

-

Internal Referencing: After recording the voltammograms of this compound, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used to reference the potentials of the this compound redox events.

Electrochemical Reaction Mechanisms and Pathways

The electrochemical reactions of this compound can be complex, often involving coupled chemical steps. The following diagrams, generated using the DOT language, illustrate plausible pathways for the oxidation of this compound.

Workflow for Electrochemical Analysis

Proposed Electrochemical Oxidation Pathway of this compound

The electrochemical oxidation of this compound(III) is believed to proceed through a multi-step mechanism, potentially involving the formation of a radical cation and subsequent reactions.

Conclusion

The electrochemical behavior of this compound compounds is a rich and complex field with significant implications for their application in synthesis and materials science. While the general principles of their redox chemistry are understood, there remains a need for more systematic studies to provide comprehensive and comparable quantitative data. The protocols and information presented in this guide offer a foundational framework for researchers to explore the electrochemical properties of these fascinating organometallic compounds. Further investigations, particularly using a consistent set of experimental conditions, will be invaluable in building a more complete picture of their redox behavior and unlocking their full potential in various applications.

References

- 1. Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Influence of Relativity on the Molecular Architecture of Triphenylbismuth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity and reactivity of molecules containing heavy elements are profoundly influenced by relativistic effects, a deviation from the predictions of non-relativistic quantum mechanics. For the organometallic compound triphenylbismuth (BiPh₃), the great nuclear charge of the bismuth atom necessitates the inclusion of relativity to accurately describe its molecular geometry and properties. This technical guide delves into the experimental and theoretical investigations that have elucidated the significant role of relativistic effects, particularly scalar relativity and spin-orbit coupling, in shaping the structure of this compound. A comprehensive analysis of gas-phase and solid-state structural data, alongside a breakdown of the computational methodologies employed, is presented to provide a thorough understanding for researchers in chemistry and drug development.

Introduction to Relativistic Effects in Heavy Elements

For elements with high atomic numbers, such as bismuth, the inner-shell electrons move at speeds approaching a significant fraction of the speed of light.[1] This necessitates a relativistic treatment of the electronic structure, as classical quantum mechanics fails to account for the resulting phenomena.[1] Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.

-

Scalar Relativistic Effects: These arise from the relativistic mass increase of electrons and the Darwin term. They lead to a contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals.

-

Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements, SOC is substantial and can significantly influence molecular geometry and electronic properties.[2]

Bismuth, as the heaviest non-radioactive element, serves as a prime example where these effects are not mere minor corrections but are crucial for a qualitative and quantitative understanding of its chemical behavior.[3]

Experimental Determination of this compound's Molecular Structure

The molecular structure of this compound has been experimentally determined in both the gas phase and the solid state, providing valuable benchmarks for theoretical models.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules free from intermolecular interactions that are present in the crystalline state.[4] Studies on this compound using GED have provided precise measurements of bond lengths and angles.[5][6][7]

Experimental Protocol: Gas-Phase Electron Diffraction of this compound

A typical GED experiment for a volatile compound like this compound involves the following steps:

-

Sample Preparation: A pure sample of this compound is heated in a specialized nozzle system to generate a molecular beam in a high-vacuum chamber.[8]

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules in the gas jet.

-

Data Acquisition: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensities are converted into a molecular scattering function. This function is then compared to theoretical scattering functions calculated for various molecular models.

-

Structure Refinement: A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that provide the best fit between the experimental and theoretical scattering data.[8]

Single-Crystal X-ray Diffraction (XRD)

In the solid state, the structure of this compound has been determined by single-crystal X-ray diffraction.[9] This technique provides information on the arrangement of molecules in the crystal lattice and can reveal the influence of packing forces on the molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

-

Crystal Growth: Single crystals of this compound suitable for XRD are grown, for example, by slow evaporation of a solvent from a saturated solution.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10]

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to achieve the best agreement with the experimental data.[10]

Theoretical Modeling of Relativistic Effects in this compound

Quantum chemical calculations are indispensable for dissecting the individual contributions of different relativistic effects to the molecular structure of this compound.[11][12] These calculations typically compare results from non-relativistic (NR), scalar relativistic (SR), and spin-orbit coupling (SOC) levels of theory.

Computational Workflow for Relativistic Calculations

The logical flow of a computational study investigating relativistic effects on this compound can be visualized as follows:

Caption: Workflow for theoretical investigation of relativistic effects.

Quantitative Analysis of Relativistic Effects on this compound's Structure

The following tables summarize the key structural parameters of this compound determined by experimental methods and theoretical calculations at different levels of theory.

Table 1: Comparison of Experimental and Theoretical Bi-C Bond Lengths (Å)

| Method | Level of Theory | Bi-C Bond Length (Å) | Reference |

| Gas-Electron Diffraction (GED) | Experimental | 2.263(3) | [8] |

| Quantum Chemical Calculation | Non-Relativistic (NR) | 2.312 | [3] |

| Quantum Chemical Calculation | Scalar Relativistic (SR) | 2.263 | [3] |

| Quantum Chemical Calculation | Spin-Orbit Coupling (SOC) | 2.265 | [3] |

Table 2: Comparison of Experimental and Theoretical C-Bi-C Bond Angles (°) and C-Bi-C-C Dihedral Angles (°)

| Method | Level of Theory | C-Bi-C Angle (°) | C-Bi-C-C Dihedral Angle (°) | Reference |

| Gas-Electron Diffraction (GED) | Experimental | 94.1(5) | 45.9(1.4) | [8] |

| Quantum Chemical Calculation | Non-Relativistic (NR) | 95.8 | 44.5 | [3] |

| Quantum Chemical Calculation | Scalar Relativistic (SR) | 94.6 | 46.2 | [3] |

| Quantum Chemical Calculation | Spin-Orbit Coupling (SOC) | 94.4 | 46.8 | [3] |

Discussion of Key Findings

The data presented clearly demonstrates the profound impact of relativistic effects on the molecular structure of this compound.

-

Relativistic Bond Contraction: The most striking observation is the significant shortening of the Bi-C bond length when relativistic effects are included in the calculations. The non-relativistic calculation overestimates the bond length by approximately 0.049 Å compared to the experimental GED value.[3] The inclusion of scalar relativistic effects leads to a dramatic improvement, bringing the calculated bond length in excellent agreement with the experimental data.[3] This is a classic example of relativistic bond contraction.

-

Influence on Bond Angles: Relativistic effects also influence the C-Bi-C bond angle and the C-Bi-C-C dihedral angle, which defines the propeller-like arrangement of the phenyl rings. The inclusion of both scalar and spin-orbit effects in the calculations results in a better agreement with the experimentally determined angles.[3]

-

Spin-Orbit Coupling as a Fine-Tuning Effect: While scalar relativistic effects account for the majority of the relativistic correction to the bond length, the inclusion of spin-orbit coupling further refines the calculated structural parameters, bringing them into closer agreement with experimental values.[3]

The interplay of these effects can be visualized in the following diagram:

Caption: Hierarchy of relativistic corrections for accurate structure.

Conclusion and Implications for Drug Development

References

- 1. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. osti.gov [osti.gov]

- 5. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties » JOANNEUM RESEARCH [joanneum.at]

- 7. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reliable Relativistic Quantum Chemistry Calculations for Molecules with Heavy Elements [osti.gov]

- 12. qcri.or.jp [qcri.or.jp]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Triphenylbismuth Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel triphenylbismuth derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organometallic chemistry, medicinal chemistry, and materials science.

Introduction

This compound (TPB) and its derivatives are a class of organobismuth compounds that have garnered significant interest due to their diverse applications. These compounds have been explored as catalysts in organic synthesis, polymerization catalysts, and as radiopacifying agents in medical devices.[1] More recently, their potential as therapeutic agents, exhibiting antibacterial, antifungal, and antileishmanial activities, has become a major focus of research.[2][3] This guide will detail the primary synthetic routes to this compound and its pentavalent derivatives, specifically dihalides and dicarboxylates, outline the key characterization techniques, and present a visualization of a key mechanism of their biological action.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the parent this compound(III) compound, which can then be oxidized to form various pentavalent derivatives.

Synthesis of this compound (Ph₃Bi)

The most common and efficient method for the synthesis of this compound is the Grignard reaction, where bismuth trichloride (B1173362) (BiCl₃) is treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr).[4] An alternative route involves the reaction of bismuth trichloride with phenyllithium.[5]

Experimental Protocol: Grignard Synthesis of this compound [5][6][7][8][9][10][11]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A crystal of iodine can be added to activate the magnesium surface.

-

A solution of bromobenzene (B47551) in anhydrous diethyl ether is slowly added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming a solution of phenylmagnesium bromide.

-

Reaction with Bismuth Trichloride: A solution of anhydrous bismuth trichloride in diethyl ether is prepared separately.

-

The Grignard reagent solution is cooled, and the bismuth trichloride solution is added dropwise with vigorous stirring. The reaction mixture is typically stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product is recrystallized from a suitable solvent, such as diethyl ether or ethanol, to afford colorless needles of pure this compound.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathways from bismuth trichloride to this compound(V) dicarboxylates.

Caption: General synthetic routes to this compound derivatives.

Synthesis of this compound(V) Dihalides (Ph₃BiX₂)

This compound(V) dihalides are typically prepared by the oxidative addition of a halogen (Cl₂, Br₂) to this compound.[4]

Experimental Protocol: Synthesis of this compound Dichloride

-

This compound is dissolved in a suitable organic solvent, such as chloroform (B151607) or carbon tetrachloride.

-

A solution of chlorine in the same solvent is added dropwise to the this compound solution at low temperature (e.g., 0 °C).

-

The reaction is typically rapid, and the product, this compound dichloride, precipitates from the solution.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis of this compound(V) Dicarboxylates (Ph₃Bi(OOCR)₂)

There are two primary methods for the synthesis of this compound(V) dicarboxylates:

-

Method A: From this compound: This one-pot method involves the reaction of this compound with a carboxylic acid in the presence of an oxidizing agent, such as hydrogen peroxide or tert-butyl hydroperoxide.[12][13]

-

Method B: From this compound Dihalides: This method involves the reaction of a this compound dihalide with a carboxylic acid, often in the presence of a base like triethylamine, or with a salt of the carboxylic acid (e.g., sodium or silver salt).[1]

Experimental Protocol: Synthesis of this compound Dicarboxylates (Method A) [12][13]

-

This compound and an excess of the desired carboxylic acid are dissolved in a suitable solvent, such as wet 2-propanol or diethyl ether.

-

An oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide, is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for a specified period, often 24 hours.

-

The product often crystallizes directly from the reaction mixture.

-

The crystalline solid is collected by filtration, washed with a suitable solvent, and dried.

Quantitative Data Presentation

The following tables summarize the reported yields and melting points for this compound and a selection of its derivatives.

Table 1: Synthesis of this compound (Ph₃Bi)

| Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| BiCl₃, PhMgBr | Diethyl ether, reflux | ~75-90 | 77-78 | [4][14] |

| BiCl₃, PhLi | Diethyl ether, -78 °C to RT | 86 | 78-80 | [5][15] |

Table 2: Synthesis of this compound(V) Dicarboxylates (Ph₃Bi(OOCR)₂) and Dihalides (Ph₃BiX₂)

| Derivative (R group or Halide) | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| Acetate | From Ph₃Bi, H₂O₂, Acetic Acid | - | 173 | [1] |

| Chloroacetate | From Ph₃Bi, H₂O₂, Chloroacetic Acid | - | 166 | [1] |

| Trichloroacetate | From Ph₃Bi, H₂O₂, Trichloroacetic Acid | - | 159-160 | [1] |

| Cinnamate | From Ph₃Bi, t-BuOOH, Cinnamic Acid | 90 | 176 | [13] |

| 2-Thiophenecarboxylate | From Ph₃Bi(OAc)₂, 2-Thiophenecarboxylic Acid | 78 | - | [16] |

| Dichloride | From Ph₃Bi, Cl₂ | - | 141 | [4] |

Characterization of this compound Derivatives

The structural elucidation and confirmation of purity of novel this compound derivatives are accomplished using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the presence of the phenyl and carboxylate ligands. In ¹H NMR spectra of this compound(V) dicarboxylates, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The absence of a carboxylic acid proton signal (usually > δ 10 ppm) confirms the formation of the dicarboxylate.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the carboxylate ligands. The difference between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group can indicate whether it is acting as a monodentate or bidentate ligand. A larger difference is typically associated with monodentate coordination. The Bi-C stretching vibration is usually observed in the range of 440-470 cm⁻¹.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. This compound(V) derivatives commonly adopt a distorted trigonal bipyramidal geometry, with the phenyl groups in the equatorial positions and the axial positions occupied by the halide or carboxylate ligands.[12][17]

-

Elemental Analysis: Elemental analysis is used to determine the percentages of carbon, hydrogen, and other elements in the compound, which are then compared to the calculated theoretical values to confirm the empirical formula.

-

Melting Point: The melting point is a useful indicator of the purity of the synthesized compound.

Biological Activity and Mechanism of Action

This compound derivatives have shown promising antimicrobial activity. While the exact mechanisms of action are often multifaceted and not fully elucidated, enzyme inhibition is a frequently proposed pathway.[18][19] For instance, bismuth compounds are known to inhibit the bacterial enzyme urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.[5][20]

Proposed Mechanism of Urease Inhibition by Bismuth(III)

The following diagram illustrates the proposed mechanism of urease inhibition by bismuth(III), where the bismuth ion binds to a key cysteine residue in the enzyme's active site, leading to its inactivation.[20]

Caption: Proposed mechanism of urease inhibition by Bismuth(III).

This inhibition of essential enzymes disrupts the metabolic processes of the bacteria, leading to their death or the inhibition of their growth.[21] Furthermore, some studies suggest that organobismuth compounds may also exert their antimicrobial effects by disrupting the bacterial cell wall and membrane.[22][23]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of novel this compound derivatives. The synthetic protocols for this compound, its dihalide, and dicarboxylate derivatives have been outlined, and key characterization data has been summarized. The potential of these compounds as antimicrobial agents, along with a proposed mechanism of action involving enzyme inhibition, highlights their significance in the development of new therapeutic agents. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly open up new avenues for their application in medicine and materials science.

References

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. scilit.com [scilit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. theochem.mercer.edu [theochem.mercer.edu]

- 9. medium.com [medium.com]

- 10. athabascau.ca [athabascau.ca]

- 11. cerritos.edu [cerritos.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. 603-33-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome [mdpi.com]

- 19. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current and Potential Applications of Bismuth-Based Drugs [mdpi.com]

- 21. Bismuth drugs kill bacteria by disrupting metabolism | Research | Chemistry World [chemistryworld.com]

- 22. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Lewis Acidity and Catalytic Activity of Triphenylbismuth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylbismuth (Ph₃Bi), an organobismuth compound, has garnered significant attention in the fields of organic synthesis and materials science. Its low toxicity, air and moisture stability, and unique electronic properties make it an attractive alternative to traditional transition-metal catalysts. This technical guide provides a comprehensive overview of the Lewis acidity and catalytic activity of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

Synthesis of this compound

This compound can be reliably synthesized via a Grignard reaction, offering high yields of the desired product.

Experimental Protocol: Synthesis of this compound via Grignard Reaction [1][2]

Materials:

-

Bismuth(III) chloride (BiCl₃)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are placed.

-

A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is then cooled in an ice bath, and a solution of bismuth(III) chloride (0.33 equivalents) in anhydrous diethyl ether or THF is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of dichloromethane (B109758) and pentane (B18724) to afford this compound as a white crystalline solid.

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and melting point analysis.

-

¹H NMR (CDCl₃): δ 7.8 (m, 6H, ortho-protons), 7.4 (m, 9H, meta- and para-protons).[1]

-

Melting Point: 77-78 °C.

Lewis Acidity of this compound

The Lewis acidity of organobismuth compounds is a key determinant of their catalytic activity. While this compound is generally considered a mild Lewis acid, quantitative measurements are essential for understanding and predicting its reactivity. The Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy to measure the change in the chemical shift of a phosphine (B1218219) oxide probe upon interaction with a Lewis acid, is a common technique for quantifying Lewis acidity.

Similarly, Fluoride Ion Affinity (FIA), a computational measure of Lewis acidity, provides a thermodynamic descriptor of the strength of a Lewis acid. While specific FIA data for this compound is not extensively reported, computational studies on related organobismuth cations suggest that the bismuth center can exhibit significant Lewis acidity, particularly in cationic species.[4]

The logical relationship for determining Lewis acidity using the Gutmann-Beckett method is outlined below.

Caption: Workflow for determining the Acceptor Number of a Lewis acid.

Catalytic Activity of this compound

This compound has demonstrated catalytic activity in a variety of organic transformations, acting as a Lewis acid to activate substrates.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. Triphenylphosphine (B44618), a related pnictogen compound, has been shown to catalyze this reaction, and by analogy, this compound can be expected to exhibit similar catalytic activity.[5]

Proposed Catalytic Cycle for the Biginelli Reaction:

The proposed mechanism involves the initial activation of the aldehyde by the Lewis acidic this compound catalyst, followed by nucleophilic attack by urea (B33335) and subsequent cyclization with the β-ketoester.

Caption: Proposed catalytic cycle for the Biginelli reaction.

Experimental Protocol: this compound-Catalyzed Biginelli Reaction [5]

Materials:

-

Aldehyde (1.0 mmol)

-

β-Ketoester (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

This compound (catalytic amount, e.g., 10 mol%)

-

Solvent (e.g., ethanol or solvent-free)

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea (or thiourea), and this compound is heated in a round-bottom flask.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration and washed with cold ethanol to remove unreacted starting materials.

-

The crude product is purified by recrystallization from a suitable solvent to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Table 1: Triphenylphosphine-Catalyzed Biginelli Reaction (as a proxy for this compound) [5]

| Entry | Aldehyde | β-Dicarbonyl Compound | Product Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 90 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 88 |

| 5 | Benzaldehyde | Acetylacetone | 85 |

Note: Data presented is for triphenylphosphine catalysis, which is expected to be similar to this compound catalysis.

Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While triphenylphosphine is a known catalyst for this transformation, the analogous use of this compound is less explored but holds potential.

Experimental Workflow for a this compound-Catalyzed Michael Addition:

Caption: General workflow for a Michael addition reaction.

Friedel-Crafts Reaction

The Friedel-Crafts reaction, involving the alkylation or acylation of aromatic rings, is a cornerstone of organic synthesis. Typically catalyzed by strong Lewis acids like AlCl₃, milder catalysts are often sought to improve selectivity and reduce waste. Bismuth(III) salts, including bismuth triflate, have been shown to be effective catalysts for Friedel-Crafts acylations.[6] While direct catalysis by this compound is not as common, its in situ conversion to a more active bismuth species could facilitate this transformation.

Experimental Protocol: Bismuth-Catalyzed Friedel-Crafts Acylation [7]

Materials:

-

Aromatic compound (e.g., anisole)

-

Acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride)

-

Bismuth(III) salt catalyst (e.g., Bi(OTf)₃ or BiCl₃)

-

Solvent (or solvent-free)

Procedure:

-

The aromatic compound, acylating agent, and bismuth catalyst are combined in a reaction vessel.

-

The mixture is heated, with or without a solvent, and the reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched with water.

-

The product is extracted with an organic solvent, and the organic layer is washed with an aqueous base solution and brine.

-

The organic layer is dried, and the solvent is removed to yield the crude product, which is then purified by distillation or chromatography.

Ring-Opening Polymerization

This compound has been investigated as a catalyst for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone (PCL), a biodegradable and biocompatible polymer with numerous applications.[8]

Table 2: this compound-Initiated Polymerization of ε-Caprolactone [8]

| Monomer/Initiator Ratio | Co-initiator (TEG) | Conversion (%) | Mₙ (kDa) |

| 1000:1 | None | >95 | 285 |

| 500:1 | 1 equiv | >95 | - |

Mₙ: Number-average molecular weight; TEG: Tetra(ethylene glycol)

Experimental Protocol: ROP of ε-Caprolactone Catalyzed by this compound [8]

Materials:

-

ε-Caprolactone

-

This compound

-

Co-initiator (e.g., tetra(ethylene glycol)), optional

-

Dry reaction vessel

Procedure:

-

ε-Caprolactone and this compound (and co-initiator, if used) are charged into a dry reaction vessel under an inert atmosphere.

-

The reaction mixture is heated in bulk at a specified temperature (e.g., 120 °C).

-

The polymerization is allowed to proceed for a designated time.

-

The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).

-

The polymer is collected by filtration and dried under vacuum.

Conclusion

This compound serves as a versatile and environmentally benign catalyst for a range of organic transformations. Its mild Lewis acidity, coupled with its stability and low toxicity, makes it a valuable tool for modern synthetic chemistry. This guide has provided a detailed overview of its synthesis, Lewis acidic properties, and catalytic applications, offering researchers and developers the necessary information to explore and utilize this compound in their work. Further investigation into the quantitative Lewis acidity of this compound and its application in a broader scope of catalytic reactions is warranted to fully unlock its potential.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Structural Study of this compound Bis (Salicylate) [scirp.org]

- 3. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 5. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Reactivity of Triphenylbismuth: A Quantum Chemical Perspective

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenylbismuth (TPB), an organometallic compound featuring a central bismuth atom bonded to three phenyl rings, has garnered significant attention for its diverse applications, ranging from catalysis in organic synthesis to its potential as a radiopaque agent in biomedical materials. Understanding the intricacies of its reactivity at a molecular level is paramount for the rational design of novel catalysts and functional materials. This technical guide delves into the quantum chemical studies that have illuminated the reaction mechanisms, electronic properties, and structural dynamics governing the reactivity of this compound and its derivatives.

Catalytic Activity: Insights from Density Functional Theory